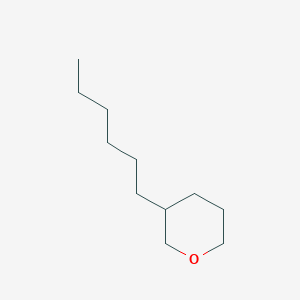

2H-Pyran, 3-hexyltetrahydro-

Description

Foundational Concepts of Tetrahydropyran (B127337) Scaffolds in Organic Chemistry

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, is a privileged scaffold in organic chemistry. beilstein-journals.orgresearchgate.net This structural motif is a cornerstone in a vast array of biologically significant natural products, including complex structures like marine toxins, polyether antibiotics, and pheromones. beilstein-journals.orgresearchgate.net The prevalence of the THP moiety in these compounds has made it an attractive and important target for synthetic organic chemists. chemicalbook.comumsl.edu Its utility extends to its role as a crucial synthon, or building block, for the assembly of these complex molecules. beilstein-journals.org

The development of stereoselective synthetic methods for creating substituted THP units has been a fundamental area of research. beilstein-journals.org Chemists have devised numerous strategies to construct this ring system with precise control over the spatial arrangement of its substituents. Key methodologies include, but are not limited to, the Prins cyclization, hetero-Diels-Alder reactions, oxa-Michael additions, and the Petasis-Ferrier rearrangement. beilstein-journals.orgresearchgate.netnih.gov The Prins reaction, in particular, has emerged as a powerful and versatile technique for the stereoselective synthesis of the tetrahydropyran skeleton with various substituents. beilstein-journals.org The enduring interest in THP scaffolds stems from their frequent appearance in biologically active compounds and their value as intermediates in the synthesis of pharmaceuticals and other functional materials. beilstein-journals.orgchemicalbook.comresearchgate.net

Academic Relevance of 3-Hexyltetrahydro-2H-Pyran and its Derivatives in Contemporary Research

While direct research on the parent compound, 3-hexyltetrahydro-2H-pyran, is limited, significant academic interest lies in its derivatives, particularly the lactone form, 3-hexyltetrahydro-2H-pyran-2-one. These derivatives have gained relevance primarily as impurities and degradation products of the pharmaceutical agent Orlistat. pharmaffiliates.comlookchem.comsimsonpharma.com

Specifically, stereoisomers of 3-hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one are recognized as impurities in the synthesis and degradation of Orlistat. pharmaffiliates.comlookchem.compharmaffiliates.com For instance, the (3S,4S,6R) stereoisomer is documented as "Orlistat impurity F". lookchem.compharmaffiliates.com The study of these compounds is crucial for the quality control of Orlistat and its active pharmaceutical ingredient (API). pharmaffiliates.com Understanding the formation and properties of these impurities is vital for ensuring the safety and efficacy of the final drug product.

Furthermore, derivatives such as N-Formyl-L-leucine (3S,4S,6S)-3-hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester, another Orlistat-related compound, are used as impurity standards in pharmacopoeia and for drug development and metabolism studies. biosynth.com The synthesis and characterization of these complex tetrahydropyran derivatives contribute to the broader knowledge of stereochemistry and degradation pathways of pharmaceutical compounds.

Overview of Current Research Landscape Pertaining to Hexyl-Substituted Tetrahydropyrans

The research landscape for hexyl-substituted tetrahydropyrans extends beyond pharmaceutical impurity analysis into materials science and synthetic methodology development. A notable area of investigation involves the incorporation of tetrahydropyran moieties into conjugated polymers, such as polythiophenes, to modify their physical and electro-optical properties.

In one line of research, a tetrahydropyranyl (THP) ether was used as a protecting group for a hydroxyl function on a hexyl side chain during the nickel-mediated polymerization of a substituted thiophene. researchgate.net The resulting polymer, poly[3-(6-tetrahydropyran-2-yloxyhexyl)-2,5-thienylene], was characterized and studied for its potential to form Langmuir-Blodgett films. researchgate.net Subsequent deprotection of the THP group yielded a functionalized polymer with altered solubility, demonstrating the utility of the THP moiety in polymer synthesis. researchgate.net Other studies have explored how the inclusion of THP groups in the side chains of random copolymers with 3-hexylthiophene (B156222) affects the material's photoluminescence and solid-state absorption and emission wavelengths. researchgate.net

From a synthetic standpoint, the development of stereoselective methods to produce substituted tetrahydropyrans remains a vibrant field. The Prins cyclization is a frequently employed strategy. For example, researchers have developed a method for the stereoselective synthesis of 4-O-tosyltetrahydropyrans through a Prins cyclization of acryloyl enol ethers, with one of the synthesized products being Ethyl 2-((2R,4S,6R*)-6-hexyl-4-(tosyloxy)tetrahydro-2H-pyran-2-yl)acetate. thieme-connect.com Such methodologies are valuable as they provide routes to functionalized tetrahydropyran rings that can be further elaborated into more complex structures. thieme-connect.com These studies highlight the ongoing effort to create diverse and structurally precise tetrahydropyran-based molecules for various applications.

Data Tables

Table 1: Properties of Selected 3-Hexyltetrahydro-2H-pyran Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application/Relevance |

| (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one | 104801-96-9 | C22H42O3 | 354.58 | Orlistat Impurity F, used in quality control. simsonpharma.compharmaffiliates.com |

| [3S-(3α,4α,6β)]-3-Hexyltetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one | 68711-33-1 | C22H42O3 | 354.58 | Orlistat Impurity. pharmaffiliates.com |

| (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one | 130676-64-1 | C22H40O2 | 336.56 | Orlistat Dihydropyranone Impurity. pharmaffiliates.comsimsonpharma.com |

| N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester | 130676-65-2 | C29H53NO5 | 495.73 | Orlistat Impurity, used in drug development and metabolism studies. biosynth.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54730-55-1 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3-hexyloxane |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11H,2-10H2,1H3 |

InChI Key |

KHEHDBFQQHDWCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCOC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexyltetrahydro 2h Pyran and Its Analogues

Strategies for Tetrahydropyran (B127337) Ring Construction

Building the tetrahydropyran ring from linear precursors is the most common approach, with cyclization reactions being a cornerstone of this strategy. These reactions form the key C-O bond that closes the ring, and the specific method chosen often dictates the stereochemical outcome and functional group tolerance.

Intramolecular cyclization is a powerful tool for forming the six-membered oxygen-containing ring. Various precursors and reaction triggers can be employed to initiate ring closure, leading to the desired tetrahydropyran framework.

The oxa-6π-electrocyclization is a type of pericyclic reaction that provides a direct route to the 2H-pyran core. This method relies on the valence isomerization between an open-chain (Z,Z)-dienone, also known as a 1-oxatriene, and its cyclic 2H-pyran tautomer. whiterose.ac.uknih.gov This equilibrium is often reversible and can be influenced by various structural and electronic factors. whiterose.ac.uknih.gov

The stability of the resulting 2H-pyran is a critical consideration. Fusion to another ring system, for instance, can favor the cyclic form and has been used as a strategic element to synthesize stable bicyclic 2H-pyrans. nih.gov The reaction proceeds through a concerted, thermally induced 6π disrotatory electrocyclization, which converts the linear 1-oxatriene into the 2H-pyran ring. organic-chemistry.org For the cyclization to occur, the linear dienone must adopt a reactive s-cis, s-cis conformation, which may require thermal energy to overcome the barrier from more stable conformers. organic-chemistry.org This methodology is valued for its ability to construct highly functionalized scaffolds with high atom economy. whiterose.ac.uk

| Precursor Type | Reaction Condition | Product | Key Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde and 1,3-Dicarbonyl Compound | Thermal or Catalytic | Functionalized 2H-Pyran | Tandem reaction often initiated by Knoevenagel condensation. | whiterose.ac.uk |

| In situ generated Aza-hexatrienes | Thermal (60 °C) | 1,6-Dihydropyridines | Aza-analogue demonstrating the underlying electrocyclization principle. | organic-chemistry.org |

A highly effective method for generating the necessary 1-oxatriene precursor for electrocyclization is the Knoevenagel condensation. nih.govgoogle.com This tandem process can be viewed as a formal [3+3] cycloaddition. nih.gov The reaction typically involves the condensation of an enal (an α,β-unsaturated aldehyde) with a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound, in the presence of a basic catalyst. nih.govgoogle.comresearchgate.net

An alternative strategy for tetrahydropyran synthesis involves oxidative C-H bond activation, often mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgresearchgate.net DDQ is a potent oxidant capable of activating C-H bonds, particularly at benzylic or allylic positions. chemicalbook.com In this methodology, DDQ facilitates the oxidation of a suitable precursor, such as an aromatic methyl ether with a tethered nucleophile, to generate an oxocarbenium ion intermediate in situ. rsc.orgresearchgate.net

This highly reactive oxocarbenium ion is then trapped intramolecularly by a nucleophile, such as an enol acetate (B1210297), to form the tetrahydropyran ring. rsc.orgresearchgate.net This method has proven effective for creating 2,6-disubstituted tetrahydropyranone products, often with high diastereoselectivity, exclusively yielding the cis isomer. rsc.orgresearchgate.net The reaction is tolerant of various protecting groups and can be applied to the synthesis of complex macrocyclic structures. rsc.org The catalytic cycle can be sustained by using a co-oxidant, such as molecular oxygen, making it an environmentally benign process. core.ac.uk

| Substrate Type | Mediator/Oxidant | Intermediate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Aromatic methyl ethers with tethered enol acetates | DDQ (stoichiometric) | Oxocarbenium ion | cis-2,6-disubstituted tetrahydropyranone | High diastereoselectivity for the cis isomer. | rsc.orgresearchgate.net |

| Isochromans | DDQ (catalytic) / O₂ | Oxocarbenium ion | α-allylated isochromans | Aerobic catalytic cycle. | core.ac.uk |

Tetrahydropyran-2-ones, also known as δ-lactones, are a subclass of tetrahydropyrans and can be synthesized via the intramolecular cyclization of corresponding δ-hydroxy acid (5-hydroxyalkanoic acid) precursors. This acid-catalyzed intramolecular esterification, or lactonization, is a fundamental method for forming the six-membered ring. The process involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the distal hydroxyl group to close the ring.

For instance, the atorvastatin (B1662188) lactone is formed through a hydrolytic deprotection followed by lactonization. mdpi.com The biosynthesis of compounds like 3-hydroxybutyrolactone highlights the natural occurrence of such cyclizations from hydroxy acid precursors. mdpi.com Similarly, the cyclization of 5-hydroxyvaleraldehyde, the aldehyde analog of 5-hydroxypentanoic acid, yields 2-hydroxytetrahydropyran, which is a direct precursor to δ-valerolactone (a simple tetrahydropyran-2-one). The synthesis of more complex analogues, such as 3-(hydroxymethylene)-6-propyltetrahydro-2H-pyran-2-one, further demonstrates the utility of building the lactone ring system as a key step. researchgate.net

Ring expansion reactions provide an alternative and powerful route to tetrahydropyran rings, typically starting from a five-membered tetrahydrofuran (B95107) (THF) precursor. This strategy involves the cleavage of a C-C or C-O bond within the initial ring and the insertion of a carbon atom to form the larger six-membered ring.

A notable example is the synthesis of tetrahydropyran-type neolignans from all-cis-tetra-substituted tetrahydrofurans that bear an iodomethyl group. This transformation can be achieved via a hydride or H₂ ring-expansion reaction, converting the THF into a tri-substituted THP. Another related process involves the rearrangement of tetrahydrofurfuryl alcohol (THFA) over a catalyst. The reaction proceeds through the initial rearrangement of THFA to 2-hydroxytetrahydropyran, which is then dehydrated and hydrogenated to yield tetrahydropyran. Photochemical methods have also been explored for the ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans, indicating the broader potential of such strategies in heterocyclic chemistry.

Stereoselective Approaches in Hexyltetrahydropyran Synthesis

Chiral Auxiliary or Template-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing enantiomerically pure compounds.

In the context of tetrahydropyran synthesis, a chiral auxiliary can be incorporated into one of the acyclic precursors. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid precursor. wikipedia.org The subsequent alkylation of the enolate derived from this amide proceeds with high diastereoselectivity, controlled by the stereodirecting influence of the auxiliary. nih.gov Once the desired alkyl chain (such as a hexyl group or a precursor) is installed, the auxiliary can be cleaved to reveal an enantiomerically enriched carboxylic acid, which can then be carried forward through cyclization steps to form the tetrahydropyran ring.

Similarly, Evans oxazolidinones are widely used auxiliaries. york.ac.uk An acyl oxazolidinone can undergo highly diastereoselective alkylation or aldol (B89426) reactions. The resulting product, with its newly formed stereocenters, can then be elaborated into a precursor suitable for cyclization into the target tetrahydropyran. The stereoselectivity arises from the conformationally rigid structure of the acylated auxiliary, which effectively shields one face of the enolate from the incoming electrophile. york.ac.uk

The general workflow for using a chiral auxiliary in this context involves:

Attachment of the chiral auxiliary to an acyclic precursor.

A diastereoselective reaction, such as alkylation, to introduce a key substituent and create a new stereocenter.

Removal of the chiral auxiliary.

Further functional group manipulation and cyclization to form the chiral, non-racemic tetrahydropyran ring.

Control of Stereochemistry through Reaction Conditions

The stereochemical outcome of a reaction can often be tuned by carefully selecting the reaction conditions, such as the catalyst, solvent, temperature, and nature of the reagents. This approach provides a powerful means of controlling stereoselectivity without necessarily requiring a chiral substrate or auxiliary.

In the synthesis of tetrahydropyrans, temperature plays a crucial role. For instance, in the acid-mediated cyclization of allylsilyl alcohols, a decrease in reaction temperature can lead to significantly improved levels of stereoselectivity. uva.es While a reaction at an elevated temperature might produce a mixture of diastereomers, running the same reaction at room temperature or lower can favor the formation of a single diastereomer in good yield. uva.es

The choice of Lewis or Brønsted acid in reactions like the Prins cyclization can also have a profound impact on diastereoselectivity. Different acids can lead to different transition state geometries or reaction pathways. For example, a tandem Sakurai allylation/intramolecular cyclization to form chiral tetrahydropyrans showed dramatically different outcomes when using boron trifluoride etherate versus titanium tetrachloride as the Lewis acid catalyst. youtube.com Further optimization by adding a base post-allylation was required to promote the desired cyclization and improve the yield of the target tetrahydropyran. youtube.com Organocatalytic approaches also demonstrate this principle; the choice of catalyst and reaction temperature can be used to achieve a "configurational switch," allowing for the preparation of different diastereomers from a common substrate. researchgate.net

| Reaction Type | Variable Condition | Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Acid-mediated Cyclization | Temperature | Lowering temperature from reflux to room temperature increased diastereomeric ratio significantly. | uva.es |

| Organocatalytic oxa-Michael | Temperature | Temperature-dependent configurational switch allows access to different diastereomers. | researchgate.net |

| Sakurai Allylation/Cyclization | Lewis Acid & Additives | Choice of Lewis acid (TiCl₄ vs. BF₃·OEt₂) and addition of a base dramatically altered product distribution and yield. | youtube.com |

Functional Group Interconversions and Alkylation Techniques

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a cornerstone of organic synthesis that enables the construction of complex molecules from simpler starting materials. solubilityofthings.com In the synthesis of 3-hexyltetrahydro-2H-pyran, FGI and alkylation techniques are critical for introducing the required substituents and manipulating reactive sites on the pyran ring or its acyclic precursors.

Introduction of Hexyl and Other Alkyl Substituents

The introduction of the C3-hexyl group and other alkyl substituents onto the tetrahydropyran scaffold can be achieved either before or after the formation of the ring.

Alkylation of Precursors: A common strategy involves the stereoselective alkylation of an acyclic precursor, often using a chiral auxiliary to direct the stereochemistry, as discussed in section 2.2.2. For example, the enolate of a pseudoephedrine amide can be alkylated with an appropriate electrophile like hexyl iodide to install the side chain with high diastereoselectivity. nih.gov

Organometallic Addition: Organometallic reagents are frequently used to form carbon-carbon bonds. The conjugate addition of an organocuprate, such as a hexyl cuprate, to an α,β-unsaturated lactone or ester precursor is a powerful method for installing the alkyl group at the desired position. nih.gov This approach can exhibit high levels of diastereoselectivity, particularly when guided by existing stereocenters in the substrate. Similarly, alkylation of sulfonyl-stabilized oxiranyl anions with alkyl triflates provides an efficient route to couple alkyl chains that can be precursors to the tetrahydropyran ring. jst.go.jp

Post-Cyclization Alkylation: It is also possible to introduce substituents after the tetrahydropyran ring has been formed. For instance, a dihydropyran-4-one can be converted to its enolate and subsequently trapped with an alkylating agent like methyl iodide. This method allows for the formation of a quaternary stereocenter adjacent to the carbonyl group. rsc.org Palladium-catalyzed C-H functionalization has also emerged as a method to directly install aryl and potentially alkyl groups onto a pre-formed aminotetrahydropyran ring. nih.gov

Chemical Manipulation of Oxygenated Functional Groups (e.g., hydroxyl, carbonyl)

The tetrahydropyran ring is often synthesized with oxygenated functional groups, such as hydroxyls or carbonyls, which serve as versatile handles for further chemical manipulation.

Reduction and Oxidation: A carbonyl group, such as in a tetrahydropyran-4-one, can be stereoselectively reduced to a hydroxyl group using various reducing agents. The choice of reagent (e.g., sodium borohydride (B1222165) vs. L-Selectride®) can influence the stereochemical outcome, affording either the axial or equatorial alcohol. bu.edursc.org Conversely, a hydroxyl group can be oxidized to a carbonyl group using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation). These transformations are fundamental for adjusting the oxidation state and creating sites for further reactions.

Nucleophilic Substitution and Elimination: A hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or halide. ub.edu This allows for subsequent nucleophilic substitution to introduce other functional groups or for elimination reactions to form a double bond within the ring (a dihydropyran). The intramolecular dehydration of 1,5-diols is a classic method for forming the tetrahydropyran ring itself, proceeding via a C-O nucleophilic backside displacement. nih.gov

Protection and Deprotection: Hydroxyl and carbonyl groups often need to be temporarily "masked" using protecting groups to prevent them from interfering with reactions elsewhere in the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl (B1604629) ethers, while carbonyls can be protected as acetals or ketals. The selection of appropriate protecting groups and the conditions for their removal are crucial for the success of a multi-step synthesis. nih.gov

These FGI and alkylation strategies provide the essential toolkit for chemists to build the 3-hexyltetrahydro-2H-pyran structure with precise control over its functionality and stereochemistry.

Sustainable and Efficient Synthetic Protocols for 3-Hexyltetrahydro-2H-Pyran and its Analogues

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern green chemistry. In the context of synthesizing 3-hexyltetrahydro-2H-pyran and related tetrahydropyran structures, this involves minimizing waste, reducing energy consumption, and avoiding hazardous solvents. Key advancements in this area include reactions conducted "on water" and under solvent-free conditions, alongside meticulous optimization of reaction parameters to maximize yield and purity.

"On Water" Conditions for Tetrahydropyran Synthesis

The use of water as a reaction medium for organic synthesis presents significant environmental and economic advantages over traditional organic solvents. "On water" synthesis refers to reactions involving water-insoluble reactants carried out in an aqueous suspension. acs.orgacs.org This methodology often leads to remarkable rate accelerations and enhanced selectivity compared to the same reactions in organic solvents or even under solvent-free conditions. acs.org

While specific studies focusing exclusively on the "on water" synthesis of 3-hexyltetrahydro-2H-pyran are not extensively detailed in the provided literature, the principles can be applied to the general synthesis of tetrahydropyrans. The key reaction for forming the tetrahydropyran ring is the Prins cyclization, which involves the condensation of a homoallylic alcohol and a carbonyl compound.

In an "on water" scenario, the high hydrophobicity of the reactants would lead them to aggregate, creating a localized high concentration that can accelerate the reaction. acs.org Water's large heat capacity also serves as an excellent heat sink, which is beneficial for managing exothermic processes safely. acs.org Furthermore, product isolation is often simplified, as the water-insoluble product can typically be separated by filtration or phase separation. acs.org For instance, the synthesis of various 2H-pyrans has been successfully performed by reacting 1,3-dicarbonyl compounds with enals in water at elevated temperatures, suggesting the feasibility of this approach for related structures. mdpi.com

The unique properties of water, including its hydrogen-bonding network and hydrophobic effects, can stabilize transition states and promote reaction pathways that are disfavored in organic solvents. acs.orgnih.gov This has been observed in epoxide-opening cascade reactions to form polyether ladders containing tetrahydropyran rings, where neutral water was found to be an optimal promoter for the desired ring-opening selectivity. nih.gov

Solvent-Free Reaction Methodologies

Solvent-free reactions represent a significant step forward in green chemistry, offering benefits such as reduced pollution, lower costs, and simpler work-up procedures. tandfonline.com These methods often involve the grinding of reactants together, sometimes with a solid-supported catalyst, or heating a mixture of neat reactants. ijrap.netscielo.br

Several solvent-free approaches have been developed for the synthesis of tetrahydropyran derivatives. One notable method is the Prins-cyclization reaction catalyzed by p-toluenesulfonic acid (p-TSA) on silica (B1680970) gel, which proceeds by simply grinding an aldehyde and a homoallylic alcohol. scielo.br This technique has been successfully used to synthesize commercial fragrance ingredients like Florol® and Clarycet®, which are structurally related to 3-hexyltetrahydro-2H-pyran. scielo.brscielo.br The reaction often proceeds rapidly, with good yields, and at room temperature. ijrap.netscielo.br

Another versatile solvent-free method is the tetrahydropyranylation of alcohols, a common protection strategy in multi-step organic synthesis. tandfonline.com This can be achieved by grinding an alcohol with dihydropyran (DHP) in the presence of a catalyst like pyridinium (B92312) chloride. tandfonline.comtandfonline.com This method is characterized by mild reaction conditions, short reaction times, and high yields. tandfonline.comtandfonline.com

The advantages of solvent-free synthesis are evident when comparing reaction times and yields to traditional solvent-based methods.

Table 1: Comparison of Solvent vs. Solvent-Free Tetrahydropyranylation of Benzyl Alcohol

| Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| CH2Cl2 | 120 | 70 | tandfonline.com |

| CH3CN | 180 | 65 | tandfonline.com |

| THF | 240 | 50 | tandfonline.com |

| Solvent-Free | 10 | 98 | tandfonline.com |

Mechanochemical methods, such as ball-milling, also provide an efficient solvent-free and often catalyst-free route to pyran derivatives. mdpi.com This technique involves the mechanical grinding of solid reactants to induce chemical reactions and has been used for the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones with quantitative yields. mdpi.com

Optimization of Reaction Parameters for Yield and Purity

To maximize the efficiency of any synthetic protocol, a systematic optimization of reaction parameters is crucial. Factors such as temperature, reaction time, catalyst loading, and the molar ratio of reactants can significantly influence the yield and purity of the final product, such as 3-hexyltetrahydro-2H-pyran.

Factorial design experiments are a powerful tool for this optimization process, allowing for the simultaneous investigation of multiple variables. rsc.org For instance, in the synthesis of tetrahydropyran odorants via a solvent-free Prins-cyclization, reaction times were adjusted based on the reactivity of the aldehyde used. While some aldehydes gave good yields in just 5 minutes, others required longer reaction times of up to 25 minutes to achieve optimal conversion. scielo.br

Table 2: Effect of Aldehyde Structure on Reaction Time in Solvent-Free Prins-Cyclization

| Aldehyde | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 5 | 85 | scielo.br |

| 4-Chlorobenzaldehyde | 15 | 82 | scielo.br |

| Cyclohexanecarboxaldehyde | 20 | 75 | scielo.br |

| 3-Phenylprop-2-enal | 20 | 72 | scielo.br |

The choice and amount of catalyst are also critical. In the solvent-free synthesis of 2,4,6-triarylpyridines, various transition metal salts were screened, with cobalt(II) chloride hexahydrate proving to be the most effective catalyst. researchgate.net Furthermore, the catalyst was found to be recyclable for several consecutive runs, adding to the sustainability of the process. researchgate.net Similar principles of catalyst screening and optimization would be applied to the synthesis of 3-hexyltetrahydro-2H-pyran to identify the most efficient catalytic system.

By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes that maximize product yield and purity while adhering to the principles of green chemistry.

Chemical Reactivity and Transformations of 3 Hexyltetrahydro 2h Pyran Derivatives

Oxidation Pathways and Mechanisms

The oxidation of 3-hexyltetrahydro-2H-pyran can occur at several positions, with the regioselectivity being dependent on the nature of the oxidizing agent and the reaction conditions. The most susceptible sites for oxidation are the C-H bonds adjacent to the ether oxygen (α-positions, C2 and C6) due to the stabilizing effect of the oxygen atom on adjacent radicals or cationic intermediates.

In the absence of specific activating groups, the general order of reactivity for C-H bonds towards many oxidizing agents is tertiary > secondary > primary. tuwien.at For 3-hexyltetrahydro-2H-pyran, all carbons on the ring and the hexyl chain (except for the terminal methyl group) are secondary, with the terminal methyl being primary. The C-H bonds at the C2 and C6 positions of the tetrahydropyran (B127337) ring are generally more activated towards oxidation due to their proximity to the ether oxygen. Oxidation at these positions can lead to the formation of lactones or hemiacetals, which may undergo further reactions.

Catalytic systems, often employing transition metals, can achieve selective C-H bond oxidation. prepchem.comrsc.org The selectivity is often directed by steric and electronic factors. For a substrate like 3-hexyltetrahydro-2H-pyran, oxidation would likely favor the more sterically accessible C-H bonds.

Free radical-mediated oxidation can also be a viable pathway. nih.govnih.gov Reactions initiated by radical initiators can lead to the formation of a carbon-centered radical, which can then react with an oxidizing agent. The stability of the intermediate radical plays a crucial role in determining the site of oxidation.

A plausible oxidation product of the tetrahydropyran ring is a lactone, such as 6-hexyltetrahydro-2H-pyran-2-one, which has been documented in chemical literature. organic-chemistry.org

Table 1: Plausible Oxidation Products of 3-Hexyltetrahydro-2H-Pyran

| Product Name | Site of Oxidation | Potential Oxidizing Agents |

| 3-Hexyltetrahydro-2H-pyran-2-one | C2 of the tetrahydropyran ring | Strong oxidizing agents (e.g., RuO4) |

| 3-Hexyltetrahydro-2H-pyran-6-one | C6 of the tetrahydropyran ring | Strong oxidizing agents (e.g., RuO4) |

| 3-(1-Hydroxyhexyl)tetrahydro-2H-pyran | C1 of the hexyl chain | Selective oxidizing agents |

Reduction Processes and Their Products

The reduction of 3-hexyltetrahydro-2H-pyran derivatives can be categorized into two main types: reduction of the tetrahydropyran ring itself (ether cleavage) and reduction of functional groups that may have been introduced through oxidation or other derivatizations.

The ether linkage of the tetrahydropyran ring can undergo reductive cleavage under harsh conditions, for example, through hydrogenation at high pressures and temperatures with a suitable catalyst, or by treatment with strong reducing agents in the presence of Lewis acids. youtube.com This process would result in the opening of the ring to yield a diol, specifically nonane-1,5-diol.

More commonly, reduction processes are applied to oxidized derivatives of 3-hexyltetrahydro-2H-pyran. For instance, a ketone derivative, such as tetrahydro-3-hexyl-4-oxo-(R)-6-undecyl-2H-pyran-2-one, can be reduced to the corresponding alcohol. One documented example is the hydrogenation of an isomer mixture of this ketone using a platinum(IV) oxide (PtO₂) catalyst under pressure to yield (3S,4S,6R)-tetrahydro-3-hexyl-4-hydroxy-6-undecyl-2H-pyran-2-one. prepchem.com

Table 2: Examples of Reduction Reactions on 3-Hexyltetrahydro-2H-Pyran Derivatives

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| Tetrahydro-3-hexyl-4-oxo-(R)-6-undecyl-2H-pyran-2-one | PtO₂, H₂ (50 bar), Ethyl acetate (B1210297) | (3S,4S,6R)-Tetrahydro-3-hexyl-4-hydroxy-6-undecyl-2H-pyran-2-one | prepchem.com |

| 3-Hexyltetrahydro-2H-pyran | H₂/Pd-C (hypothetical) | Nonane-1,5-diol | youtube.com |

Substitution Reactions on the Tetrahydropyran Core and Alkyl Chains

Introducing substituents onto the saturated tetrahydropyran core or the inert alkyl chain of 3-hexyltetrahydro-2H-pyran is challenging and typically requires harsh reaction conditions or pre-functionalization.

Substitution reactions on the tetrahydropyran ring can be facilitated by the generation of a reactive intermediate. For example, free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen atom at one of the activated α-positions (C2 or C6). This halogenated intermediate could then undergo nucleophilic substitution to introduce a variety of functional groups.

Direct electrophilic or nucleophilic substitution on the C-H bonds of the saturated ring is generally not feasible under standard conditions. However, in derivatives with existing functional groups, such as a hydroxyl or a carbonyl group, substitution reactions can be more readily achieved. For instance, a hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile.

The hexyl chain can also undergo substitution, primarily through free-radical pathways, similar to other alkanes. This would typically result in a mixture of products, with substitution occurring at various positions along the chain.

An example of a substituted 3-hexyltetrahydropyran derivative is 4-chloro-3-n-hexyltetrahydropyran, which has been cataloged in chemical databases. nih.gov

Further Chemical Modifications and Derivatizations

Further chemical modifications and derivatizations of 3-hexyltetrahydro-2H-pyran would typically proceed from an initially functionalized intermediate. For instance, a hydroxylated derivative, obtained through oxidation, could serve as a versatile starting point for a range of transformations.

Esterification or etherification of a hydroxyl group on the ring or the side chain would be a straightforward modification. The hydroxyl group could also be oxidized to a ketone, which then opens up further derivatization possibilities, such as the formation of imines, oximes, or conversion to other functional groups via reactions like the Baeyer-Villiger oxidation.

If a halogen is introduced, it can be used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form new carbon-carbon bonds, thereby attaching more complex moieties to the 3-hexyltetrahydropyran scaffold.

The synthesis of poly(3-hexylthiophene), a conductive polymer, involves the polymerization of 3-hexylthiophene (B156222) monomers. mdpi.com While not a direct derivatization of 3-hexyltetrahydro-2H-pyran, it highlights the utility of the hexylthiophene moiety, which could potentially be synthesized from derivatives of 3-hexyltetrahydro-2H-pyran through a series of chemical transformations.

Structural Diversity: Derivatives and Analogues of 3 Hexyltetrahydro 2h Pyran

Structurally Related Tetrahydropyran (B127337) Systems

The synthesis of substituted tetrahydropyrans is a significant area of focus in organic chemistry due to the prevalence of this motif in numerous natural products. nih.gov Various methodologies have been developed for the diastereoselective synthesis of polysubstituted tetrahydropyran rings, enabling precise control over the spatial arrangement of substituents. uakron.eduresearchgate.net These methods are crucial for creating analogues of 3-hexyltetrahydro-2H-pyran with diverse substitution patterns.

One notable example of a structurally related tetrahydropyran system is Rose Oxide (4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran). youtube.commedcraveonline.com This monoterpene, found in roses and rose oil, shares the substituted tetrahydropyran core. medcraveonline.com Its synthesis often involves the photooxygenation of citronellol, followed by reduction and acid-catalyzed ring closure, yielding a mixture of cis and trans isomers. medcraveonline.comlibretexts.org The study of such syntheses provides valuable insights into the formation and properties of substituted tetrahydropyrans that are analogous to 3-hexyltetrahydro-2H-pyran.

The development of synthetic strategies for highly substituted tetrahydropyran-4-ones further illustrates the chemical diversity achievable from simple starting materials. uakron.eduresearchgate.net These methods, which can involve tandem Knoevenagel condensation and intramolecular Michael addition, produce complex tetrahydropyran structures with a high degree of stereocontrol. uakron.edu

Table 1: Examples of Structurally Related Tetrahydropyran Systems

| Compound Name | Key Structural Features | Synthesis Highlight | Reference(s) |

|---|---|---|---|

| Rose Oxide | Methyl and methylpropenyl substituted tetrahydropyran | Photooxygenation of citronellol | youtube.commedcraveonline.comlibretexts.org |

| Polysubstituted Tetrahydropyran-4-ones | Highly substituted tetrahydropyran ring with a ketone functional group | Tandem Knoevenagel condensation/intramolecular Michael addition | uakron.eduresearchgate.net |

Hexyl-Substituted Tetrahydropyran-2-ones (Lactones)

A significant class of derivatives is the hexyl-substituted tetrahydropyran-2-ones, also known as δ-lactones. These compounds are characterized by a carbonyl group at the C-2 position of the tetrahydropyran ring. The synthesis of new δ-lactone derivatives is an active area of research, with a focus on creating diverse molecular libraries for biological screening. chemguide.co.uk

The general synthesis of these lactones can be achieved through various methods, including the cyclization of corresponding hydroxy acids. Research has demonstrated the synthesis of various functionalized lactones, highlighting the versatility of synthetic approaches. The introduction of diverse functionalities onto the δ-lactone backbone is a strategy to explore their biological activities. chemguide.co.uk

Table 2: Examples of Hexyl-Substituted Tetrahydropyran-2-ones

| Compound Name | Key Structural Features | Research Focus |

|---|---|---|

| Hexyl-substituted δ-lactones | A hexyl group and a carbonyl function on the tetrahydropyran ring | Synthesis of new derivatives for biological activity testing |

Halogenated Hexyltetrahydropyrans and Their Derivatives

The introduction of halogen atoms to the 3-hexyltetrahydropyran scaffold represents another avenue of structural diversification. Halogenated organic compounds often exhibit altered chemical reactivity and biological activity compared to their non-halogenated counterparts.

A specific example is 4-Chloro-3-n-hexyltetrahydropyran . This compound features a chlorine atom at the 4-position of the 3-hexyltetrahydropyran ring. General synthetic routes to halogenated tetrahydropyrans often involve Prins-type cyclization reactions. For instance, the reaction of aldehydes with homoallylic alcohols in the presence of a Lewis acid can yield 4-chlorotetrahydropyran (B167756) derivatives. googleapis.com These halogenated intermediates can serve as precursors for further chemical modifications, allowing for the introduction of other functional groups.

Table 3: Example of a Halogenated Hexyltetrahydropyran

| Compound Name | Molecular Formula | Key Structural Feature | Potential Synthetic Route |

|---|

Acetoxy and Other Ester Derivatives

Esterification of hydroxylated 3-hexyltetrahydropyran precursors provides another important class of derivatives. Acetoxy and other ester groups can influence the polarity, solubility, and biological properties of the parent molecule.

The synthesis of esters from alcohols is a fundamental transformation in organic chemistry, typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. researchgate.netrug.nl While specific examples of acetoxy derivatives of 3-hexyltetrahydro-2H-pyran are not extensively documented in readily available literature, the synthesis of analogous structures provides a clear pathway. For example, a patented process describes the preparation of 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate (B1210297) through the cyclization of 2-ethyl-butyraldehyde and 3-methyl-3-buten-1-ol, followed by esterification. chemsynthesis.com This demonstrates a viable route to such derivatives. Furthermore, research into the synthesis of various esters containing a tetrahydropyran ring from precursors like 6-methyl-5-hepten-2-one (B42903) highlights the broad applicability of esterification in this class of compounds. uakron.edu

Table 4: Representative Ester Derivative of a Substituted Tetrahydropyran

| Compound Name | Key Structural Features | General Synthetic Approach | Reference(s) |

|---|---|---|---|

| 2-(1-Ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate | Tetrahydropyran ring with alkyl and acetate substituents | Cyclization followed by esterification | chemsynthesis.com |

Complex Polycyclic and Polyether Analogues

The tetrahydropyran ring is a fundamental building block in many complex natural products, particularly marine polyether toxins. researchgate.netorganic-chemistry.orgnih.gov These molecules often feature multiple fused tetrahydropyran rings, forming intricate ladder-like polyether structures. nih.gov The synthesis of these complex architectures is a significant challenge in organic chemistry and drives the development of innovative synthetic methodologies. While these natural products are not direct derivatives of 3-hexyltetrahydro-2H-pyran, they represent the upper limit of complexity for polyether analogues containing the tetrahydropyran motif.

In addition to fused systems, spirocyclic tetrahydropyrans represent another class of complex polycyclic analogues. In these compounds, the tetrahydropyran ring shares a single atom with another ring system. The synthesis of spirocyclic tetrahydropyran derivatives can be achieved through methods such as the Prins cyclization. For example, the reaction of cyclic ketones with a homoallylic alcohol can generate spirocyclic tetrahydropyranyl compounds. The development of enantioselective "clip-cycle" synthesis methods has also enabled the creation of complex spiro-substituted tetrahydropyrans with high stereocontrol.

Table 5: Examples of Complex Polycyclic and Polyether Analogues

| Analogue Class | Description | Key Synthetic Challenge |

|---|---|---|

| Marine Polyether Toxins (e.g., Brevetoxins) | Large molecules with multiple fused tetrahydropyran rings | Stereocontrolled construction of the polyether backbone |

Research Applications in Chemistry and Materials Science

Utilization as Reference Compounds in Chemical Research

In analytical chemistry, reference compounds are highly purified substances used as a standard for qualitative or quantitative analysis. They are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy and reliability of experimental results. scbt.comsigmaaldrich.com A review of scientific literature and chemical standard catalogs does not indicate that 2H-Pyran, 3-hexyltetrahydro- is widely used or commercially available as a certified reference material for specific analytical applications.

Strategic Intermediates in Complex Organic Synthesis

The most significant role of substituted tetrahydropyrans like 3-hexyltetrahydropyran is as a strategic intermediate in the synthesis of complex organic molecules. The tetrahydropyran (B127337) ring is a common structural feature in a vast array of biologically active natural products. nih.gov Consequently, numerous synthetic methodologies have been developed to construct this heterocyclic system with precise control over substitution and stereochemistry.

Compounds such as 3-hexyltetrahydropyran serve as valuable building blocks that contain the core THP scaffold, which can be further elaborated to construct more complex target molecules. The synthesis of these intermediates often relies on powerful chemical reactions that form the cyclic ether ring. nih.govnih.gov

Key synthetic strategies for forming substituted tetrahydropyrans include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. It is a powerful method for constructing 4-substituted tetrahydropyrans and has been adapted to create a wide variety of polysubstituted THP rings, demonstrating the versatility of this approach in generating complex substitution patterns. nih.gov

Metal-Catalyzed Cyclization and Cross-Coupling: Transition metals like palladium, gold, and iron can catalyze the cyclization of appropriate starting materials to form the tetrahydropyran ring. nih.gov Furthermore, metal-catalyzed cross-coupling reactions can be used to attach substituents, such as a hexyl group, to a pre-formed THP ring or a precursor molecule. nih.gov Research has explored the use of cobalt and iron catalysts for coupling Grignard reagents to alkyl iodides containing a tetrahydropyran group, providing a direct method to synthesize substituted THPs. nih.gov

Intramolecular Etherification: A common strategy involves the cyclization of a linear carbon chain containing a hydroxyl group and a suitable leaving group, forming the C-O bond that closes the ring.

These methods allow chemists to create specific isomers of substituted tetrahydropyrans, which can then be carried forward through multi-step synthetic sequences to produce natural products or their analogues for biological testing.

Table 1: General Methodologies for Synthesis of Substituted Tetrahydropyrans This table is interactive. Click on headers to sort.

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Prins-Type Cyclization | Acid-promoted reaction of a homoallylic alcohol with an aldehyde to form the THP ring. | Can create multiple new stereocenters in a single step; versatile for polysubstituted products. | nih.gov |

| Metal-Catalyzed Coupling | Use of cobalt, iron, or palladium catalysts to form C-C bonds, attaching side chains to the THP ring or a precursor. | Effective for forming sp3-sp3 and sp3-sp2 bonds; useful for creating complex THPs from simpler starting materials. | nih.gov |

| Intramolecular Cycloetherification | Ring-closure of a linear alcohol containing a leaving group or an unsaturated bond. | A fundamental and widely used method for forming cyclic ethers. | |

| Oxonium-Ene Type Cyclization | Indium-catalyzed cyclization that enables the construction of various multisubstituted tetrahydropyrans. | Proceeds under mild conditions. |

Contributions to New Material Development

The development of new materials often involves incorporating unique molecular structures to achieve desired physical or chemical properties. While heterocyclic compounds are used in various materials like polymers and liquid crystals, a review of scientific and patent literature does not show specific research into the use of 2H-Pyran, 3-hexyltetrahydro- as a monomer or additive in materials science applications.

Active Components in Specialized Chemical Formulations

Certain substituted tetrahydropyrans are known for their sensory properties and are used as fragrance or flavor components. However, there is no readily available data to suggest that 2H-Pyran, 3-hexyltetrahydro- is utilized as an active ingredient in specialized commercial formulations such as perfumes, food additives, or agrochemicals. Its structural relative, cis-3-Hexenyl Hexanoate, is noted for its green, fruity aroma, but this is a distinct chemical entity. scbt.com

Role in Pharmaceutical Quality Control and Impurity Profiling

Pharmaceutical impurity profiling is the identification and quantification of all potential impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.gov These impurities can arise from the manufacturing process (synthesis-related impurities), degradation of the drug substance over time, or from residual solvents and reagents. scispace.com Regulatory agencies require strict control over impurities to ensure the safety and efficacy of medications. ijpras.com

A thorough review of the literature, including pharmaceutical impurity databases, does not indicate that 2H-Pyran, 3-hexyltetrahydro- is a known metabolite, degradation product, or synthesis-related impurity of a specific commercial drug. Therefore, there are no documented instances of its use as a reference standard for impurity profiling in pharmaceutical quality control.

Biological Activity and Natural Occurrence of 3 Hexyltetrahydro 2h Pyran Derivatives

Natural Occurrence and Isolation from Biological Sources

The compound 3-hexyltetrahydro-2H-pyran and its derivatives are part of a class of oxygen-containing heterocyclic compounds that have been identified in various natural sources. These molecules are often secondary metabolites in plants and can be part of their essential oils or extracts. The isolation and identification of these compounds typically involve advanced chromatographic and spectroscopic techniques, providing insight into the chemical diversity of the plant kingdom.

Presence in Plant Extracts

Research into the chemical constituents of Cryptocarya latifolia, a plant from the Lauraceae family, has led to the isolation of a novel α-pyrone derivative. researchgate.netresearchgate.net Specifically, the compound 5-hexyltetrahydro-2H-pyran-2-one was isolated from the leaves of this South African indigenous plant. nih.govnih.gov This discovery was part of a broader phytochemical investigation aimed at identifying bioactive compounds from the plant. researchgate.netresearchgate.net

The isolation process involved extraction using solvents of varying polarities, followed by separation using column chromatography. researchgate.netnih.gov The structure of the novel compound was elucidated using modern spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The IR spectrum showed a characteristic sharp band for a carbonyl group and another for a C-O bond, while the GC-MS analysis confirmed its molecular formula as C11H20O2. researchgate.net 5,6-Dihydro-α-pyrones have been isolated from several species within the Cryptocarya genus. researchgate.net

The identification of this hexyl-substituted tetrahydropyran (B127337) derivative in C. latifolia highlights the plant as a natural source of this specific class of compounds. The research not only contributes to the phytochemical database of the species but also underscores the potential for discovering new natural products within this genus.

Table 1: Compounds Identified in Cryptocarya latifolia Leaf Extracts

| Compound Name | Formula | Method of Identification | Reference |

| 5-hexyltetrahydro-2H-pyran-2-one | C11H20O2 | GC-MS, IR, NMR | researchgate.net |

| Quercetin-3-O-rhamnoside | Spectroscopic Techniques | researchgate.net | |

| β-sitosterol | Spectroscopic Techniques | researchgate.net | |

| Copaene | Spectroscopic Techniques | researchgate.net | |

| Nerolidol | Spectroscopic Techniques | researchgate.net |

While extensive phytochemical investigations of Ficus glomerata (syn. Ficus racemosa) have identified numerous compounds, including tannins, flavonoids, and phenolic constituents, the specific compound 3-hexyltetrahydro-2H-pyran has not been reported in its extracts. nih.gov However, research on the related species Ficus auriculata has resulted in the isolation of a novel, complex pyran derivative: 5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-9-methyl-2H,3H,4H-naphtho[1,2-b]pyran-4-one . gsconlinepress.com This finding indicates that the pyran ring system is a structural feature present in the secondary metabolites of the Ficus genus. gsconlinepress.com The presence of such derivatives in a related species suggests that other, simpler pyran compounds could potentially exist in Ficus glomerata, though they have yet to be detected.

Comprehensive analyses of the chemical constituents of both Ziziphus spina-christi and Eucalyptus camaldulensis have been conducted, revealing a wide array of compounds. In Ziziphus spina-christi, the main phytochemicals reported are flavonoids, alkaloids, and saponins. cabidigitallibrary.org The volatile oil of its leaves contains compounds such as geranyl acetone (B3395972) and various fatty acid esters. cabidigitallibrary.org Despite detailed studies, 3-hexyltetrahydro-2H-pyran or its derivatives have not been identified as constituents of this plant. cabidigitallibrary.orgareeo.ac.ir

Similarly, the essential oils and extracts of Eucalyptus camaldulensis are well-characterized. nih.govnih.gov The volatile fractions are rich in monoterpenes and sesquiterpenes, with the most abundant constituents typically being 1,8-cineole, p-cymene, α-pinene, and aromadendrene. nih.govnih.gov Extensive GC-MS analyses of leaf extracts from various geographical locations have consistently reported these terpenoid compounds as the major components. nih.govnih.govmdpi.com To date, the presence of 3-hexyltetrahydro-2H-pyran has not been reported in the chemical profile of Eucalyptus camaldulensis.

The Ant Nest Plant, Myrmecodia tuberosa, is known for its symbiotic relationship with ants and its use in traditional medicine. Phytochemical screenings of its tubers have revealed the presence of various classes of compounds, including flavonoids, tannins, saponins, alkaloids, iridoids, and phenolic compounds. researchgate.netnih.gov However, based on available scientific literature, 3-hexyltetrahydro-2H-pyran or any related pyran derivatives have not been isolated or identified from the tubers of Myrmecodia tuberosa. The focus of phytochemical studies on this plant has primarily been on polyphenolic and iridoid compounds. researchgate.net

The essential oil of Rosemary (Rosmarinus officinalis) is one of the most well-studied volatile plant extracts. Its chemical composition has been extensively analyzed using GC-MS. nih.gov The primary constituents consistently identified are monoterpenes and their oxygenated derivatives. nih.gov The major components are typically 1,8-cineole, camphor, and α-pinene, with their relative percentages varying based on geographical origin, harvest time, and extraction method. nih.govnih.gov Despite the detailed characterization of dozens of compounds in rosemary essential oil, 3-hexyltetrahydro-2H-pyran is not among the constituents that have been reported. nih.govnih.govresearchgate.net

Investigated Biological Activities in Research Models

The therapeutic potential of 3-hexyltetrahydro-2H-pyran derivatives is being actively explored, with a range of studies investigating their biological effects. These investigations have encompassed antioxidant, antimicrobial, and enzyme-inhibiting properties, among others.

The antioxidant potential of pyran derivatives has been a subject of scientific inquiry. Studies on various substituted pyran compounds have demonstrated notable radical scavenging capabilities. For instance, research on dihydropyrano[3,2-b]pyran derivatives has highlighted their antioxidant activity. While specific studies focusing exclusively on the antioxidant properties of 3-hexyltetrahydro-2H-pyran are not extensively documented, the general antioxidant capacity of the pyran scaffold suggests that this compound may also possess similar properties. The mechanism of action is often attributed to the ability of the heterocyclic oxygen to stabilize free radicals.

Interactive Data Table: Antioxidant Activity of Selected Pyran Derivatives

| Compound/Extract | Assay | Results |

|---|---|---|

| Dihydropyrano[3,2-b]pyran derivatives | DPPH radical scavenging | Showed notable antioxidant activity. |

| Steroidal 2H-pyrans | DPPH method | Compounds 4 and 6 exhibited good antioxidant activity. rsc.org |

The antimicrobial effects of pyran-based compounds have been documented against a spectrum of pathogens. Research into 2H-pyran-3(6H)-one derivatives has revealed significant activity against Gram-positive bacteria. cas.org Specifically, derivatives with phenylthio, benzenesulfonyl, and other aromatic substituents have shown promising minimum inhibitory concentrations (MICs). cas.org For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated an MIC of 1.56 micrograms/mL against Staphylococcus aureus. cas.org Although direct studies on the antimicrobial activity of 3-hexyltetrahydro-2H-pyran are limited, the established antimicrobial potential of the pyran ring system provides a strong rationale for investigating its efficacy.

Interactive Data Table: Antimicrobial Activity of Selected Pyran Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 cas.org |

The ability of pyran derivatives to inhibit specific enzymes is a key area of research for their potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition: Several pyran-based compounds have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, certain indol-fused pyrano[2,3-d]pyrimidines have demonstrated good AChE inhibition. mdpi.com While direct data on 3-hexyltetrahydro-2H-pyran is scarce, the broader class of pyran derivatives shows potential in this area.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation. While a wide range of natural and synthetic compounds are known to inhibit tyrosinase, specific studies on 3-hexyltetrahydro-2H-pyran are not readily available. However, the general structural features of some known inhibitors suggest that the pyran scaffold could be a starting point for designing new tyrosinase inhibitors.

α-Glucosidase Inhibition: The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Research has shown that various pyran derivatives, including indol-fused pyrano[2,3-d]pyrimidines, exhibit substantial inhibitory activity against this enzyme, with some compounds being significantly more potent than the standard drug acarbose. mdpi.com This suggests that the tetrahydropyran scaffold could be a valuable framework for developing new α-glucosidase inhibitors.

Interactive Data Table: Enzyme Inhibition by Selected Pyran Derivatives

| Compound Class | Enzyme | Key Findings |

|---|---|---|

| Indol-fused pyrano[2,3-d]pyrimidines | α-Glucosidase | Some derivatives were approximately 93-fold more potent than acarbose. mdpi.com |

The diverse biological activities of pyran derivatives have made them attractive scaffolds in drug discovery programs. The pyran ring is a common motif in many natural products and synthetic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. mdpi.commdpi.com The potential of 2H-pyran-2-ones as building blocks for functionally diverse aromatic and heteroaromatic systems with interesting biological properties is also being explored. nih.gov While 3-hexyltetrahydro-2H-pyran itself is not yet a widely commercialized drug, its structural features and the known bioactivities of related compounds suggest its potential as a lead structure for the development of new therapeutic agents.

Understanding the relationship between the chemical structure of pyran derivatives and their biological activity is crucial for designing more potent and selective compounds. For 2H-pyran-3(6H)-one derivatives, studies have shown that the α,β-unsaturated ketone system is essential for antimicrobial activity, and the nature and size of substituents at the C-2 position influence the potency. cas.org For instance, bulkier substituents at C-2 were associated with greater antibacterial activity. cas.org In the case of 3,4,6-triphenylpyran-2-ones, the placement of a methanesulfonyl pharmacophore on different phenyl rings was found to modulate their selectivity and potency as COX-2 inhibitors. Such SAR studies provide valuable insights for the rational design of new 3-hexyltetrahydro-2H-pyran derivatives with enhanced biological activities.

Analytical Methodologies for the Characterization and Study of 3 Hexyltetrahydro 2h Pyran

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for isolating 3-Hexyltetrahydro-2H-pyran from reaction mixtures or natural extracts and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-Hexyltetrahydro-2H-pyran. It is particularly effective for separating components within a complex matrix and providing identification based on both retention time and mass spectrum.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of 3-Hexyltetrahydro-2H-pyran from other components is based on its boiling point and its affinity for the stationary phase coating the inside of the column. Nonpolar columns (e.g., those with a polydimethylsiloxane (B3030410) phase) or mid-polarity columns are often suitable for separating ethers. The temperature of the GC oven is typically programmed to ramp up, allowing for the sequential elution of compounds from the column.

As 3-Hexyltetrahydro-2H-pyran elutes from the GC column, it enters the mass spectrometer's ion source. In the source, it is bombarded with electrons (in electron ionization mode), causing it to fragment into a pattern of characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library), the compound can be identified. nist.gov The combination of the compound's specific retention time from the GC and its unique mass spectrum from the MS provides a high degree of confidence in its identification, even in intricate mixtures containing numerous other substances. nih.govscielo.org.za

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized or isolated compounds. For a compound like 3-Hexyltetrahydro-2H-pyran, which lacks a strong UV chromophore, detection can be a challenge. Universal detectors like Charged Aerosol Detectors (CAD) or Refractive Index Detectors (RID) may be employed. Alternatively, if the compound is being analyzed in a mixture with UV-active impurities, a UV detector can be used to quantify those impurities.

Reversed-phase HPLC is a common mode for purity assessment. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For 3-Hexyltetrahydro-2H-pyran, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable timeframe. thno.org

A critical consideration when analyzing tetrahydropyran (B127337) ethers is their stability in acidic conditions. nih.gov The use of acidic mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, which are common in HPLC to improve peak shape, can potentially cleave the ether linkage. thno.orgnih.gov This would lead to the degradation of the target compound on the column, resulting in inaccurate purity measurements. Therefore, method development must carefully consider mobile phase pH, and buffered or non-acidic mobile phases may be necessary to ensure the integrity of the molecule during analysis.

Spectroscopic Techniques for Structural Elucidation

Once separated and purified, spectroscopic techniques are employed to confirm the precise atomic arrangement of 3-Hexyltetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

For 3-Hexyltetrahydro-2H-pyran, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the tetrahydropyran ring and the hexyl side chain. The protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and would appear in the downfield region, typically around 3.3-4.0 ppm. The remaining ring protons would produce a complex multiplet pattern in the upfield region, generally between 1.2 and 1.9 ppm. The protons of the hexyl group would also appear in the upfield region, with the terminal methyl group (CH₃) showing a characteristic triplet around 0.9 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons bonded to the ring oxygen (C2 and C6) would have the largest chemical shifts, appearing in the range of 65-80 ppm. The other ring carbons and the carbons of the hexyl chain would resonate further upfield, typically between 14 and 40 ppm. The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all signals and confirms the connectivity of the atoms within the molecule. mdpi.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ring C2-H | ~3.4 - 4.0 | ~68 - 75 |

| Ring C3-H | ~1.5 - 1.9 | ~30 - 38 |

| Ring C4, C5-H | ~1.2 - 1.9 | ~20 - 30 |

| Ring C6-H | ~3.3 - 3.8 | ~65 - 72 |

| Hexyl CH₂ | ~1.2 - 1.6 | ~22 - 36 |

| Hexyl CH₃ | ~0.9 | ~14 |

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While GC-MS typically uses electron ionization (EI), other "soft" ionization techniques are used for more direct molecular weight determination and structural analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can determine the mass of the molecular ion with very high accuracy. thno.org This allows for the calculation of the exact elemental formula, which is invaluable for confirming the identity of a compound. For 3-Hexyltetrahydro-2H-pyran (C₁₁H₂₂O), HRMS would confirm the molecular weight corresponding to this formula.

The fragmentation pattern in EI mass spectrometry for a cyclic ether like 3-Hexyltetrahydro-2H-pyran would be expected to show several key bond cleavages. wikipedia.org A common fragmentation pathway for ethers is α-cleavage, which is the breaking of a bond adjacent to the oxygen atom. libretexts.org This could involve the loss of the hexyl group or cleavage of the ring. Another prominent pathway is the cleavage of the C-O bond, leading to the opening of the pyran ring, followed by further fragmentation. The molecular ion peak (M⁺) may be weak or absent in EI, but characteristic fragments, such as the loss of the C₆H₁₃ alkyl side chain (M-85) or cleavage of the ring to produce an ion at m/z 85 (the tetrahydropyranyl cation), would be expected.

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [M]⁺ | Molecular Ion |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group from the hexyl chain |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group from the hexyl chain |

| 85 | [C₅H₉O]⁺ | Cleavage of the bond at C3, loss of the hexyl radical |

| 57 | [C₄H₉]⁺ | Fragment from the hexyl chain |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hexyltetrahydro-2H-pyran would be characterized by the absorptions corresponding to its ether linkage and its alkane-like hydrocarbon structure.

The most prominent features would be the strong C-H stretching vibrations from the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups, which appear in the 2850-2960 cm⁻¹ region. libretexts.org The key functional group absorption is the C-O-C stretching vibration of the cyclic ether. For a saturated ether like tetrahydropyran, this typically results in a strong, distinct band in the region of 1050-1150 cm⁻¹. nist.govudel.edu The absence of strong absorptions in other regions, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp band around 1700 cm⁻¹ (C=O stretch), would confirm that the compound is an ether and not an alcohol or a carbonyl-containing compound. vscht.cz

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2850 - 2960 | C-H Stretch (Alkyl) | Strong |

| 1450 - 1470 | C-H Bend (Methylene) | Medium |

| 1370 - 1380 | C-H Bend (Methyl) | Medium |

| 1050 - 1150 | C-O-C Stretch (Ether) | Strong |

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of the tetrahydropyran (B127337) ring is a well-established field, yet there is a continuous drive towards more efficient, sustainable, and environmentally benign methods. Future research into the synthesis of 3-hexyltetrahydro-2H-pyran should prioritize the development of "green" protocols. Current strategies for constructing pyran rings often involve multicomponent reactions (MCRs), which are highly efficient as they form several bonds in a single operation. mdpi.com Exploring one-pot, three-component syntheses using biodegradable and reusable catalysts, such as honey or various heterogeneous catalysts, could provide an eco-friendly pathway to tetrahydrobenzo[b]pyran derivatives and similar structures. mdpi.comjournaljpri.com

Furthermore, adapting existing synthetic strategies to greener conditions is a promising avenue. For example, the Knoevenagel condensation followed by an electrocyclization reaction, a common route to 2H-pyrans, has been successfully performed in water, which significantly reduces the reliance on volatile organic solvents. mdpi.com Investigating similar aqueous-based methodologies or the use of bio-based solvents for the synthesis of 3-alkyltetrahydropyrans would be a significant step forward. The goal is to develop methods that not only provide high yields but also feature simple work-up procedures and minimize waste, aligning with the principles of green chemistry. journaljpri.com

Comprehensive Exploration of Biological Activities and Molecular Interactions

The 2H-pyran nucleus is a structural motif found in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antiproliferative, and antitumor properties. mdpi.comresearchgate.net However, the specific biological profile of simple alkyl-substituted tetrahydropyrans like 3-hexyltetrahydro-2H-pyran is largely uncharted territory.

A comprehensive exploration of its potential biological activities is a critical direction for future research. This would involve screening the compound against a wide range of biological targets. Given the lipophilic nature of the hexyl group, investigating its interaction with cellular membranes and its potential as an antimicrobial or antifungal agent would be a logical starting point.

In conjunction with experimental screening, computational studies can provide valuable insights into molecular interactions. mdpi.com Molecular dynamics simulations can be used to study the interactions of 3-hexyltetrahydro-2H-pyran with water and biological macromolecules, helping to predict its behavior in physiological environments. mdpi.com Understanding these fundamental interactions is key to identifying potential therapeutic applications and designing more potent derivatives. Future research could also involve synthesizing phosphonate derivatives of the pyran ring, which have been explored for their catalytic effects and potential biological relevance. researchgate.net

Advanced Structural Characterization and Conformational Analysis

The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity and biological function. For 3-hexyltetrahydro-2H-pyran, advanced structural characterization is essential. The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane. The key question for a 3-substituted derivative is the energetic preference of the substituent for the axial versus the equatorial position.

Ab initio molecular orbital studies on various 3-alkyltetrahydro-2H-pyrans have provided significant insight into these conformational energies (A values). montclair.edu These studies show that the preference for the equatorial position is generally smaller for 3-alkyl substituents compared to their counterparts in cyclohexane, a phenomenon attributed to the electronic effects of the ring oxygen atom. montclair.edu While the hexyl group has not been explicitly studied, a clear trend is observed where bulkier groups show different energetic penalties. montclair.edu Future research should involve precise experimental and computational analysis of the conformational equilibrium of 3-hexyltetrahydro-2H-pyran.

Table 1: Calculated Conformational Energies (A values) for 3-Alkyltetrahydro-2H-pyrans

This table presents calculated conformational energies, which indicate the energy difference between the axial and equatorial conformers for various alkyl substituents on the tetrahydropyran ring. Data sourced from ab initio molecular orbital studies. montclair.edu

| Alkyl Group | Conformational Energy (-ΔG⁰ or A value, kcal/mol) |

| Methyl (CH₃) | 0.97 |

| Ethyl (C₂H₅) | 0.74 |

| Isopropyl (i-C₃H₇) | 0.59 |

| tert-Butyl (t-C₄H₉) | 2.42 |

| Neopentyl (neo-C₅H₁₁) | 0.27 |

Advanced techniques such as NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT), can be used to determine the precise conformational preferences, bond lengths, and bond angles of 3-hexyltetrahydro-2H-pyran. montclair.eduscifiniti.com Such studies on related pyran structures have revealed how halogen substituents can induce significant deviations in intra-annular torsion angles, highlighting the sensitivity of the ring's geometry to substitution patterns. nih.govnih.gov A thorough conformational analysis will provide a foundational understanding of the molecule's steric and electronic properties.

Expanded Applications in Specialized Chemical and Industrial Fields

Beyond potential biological activity, future research should explore the application of 3-hexyltetrahydro-2H-pyran in other specialized areas. The unique physicochemical properties imparted by the hexyl chain and the tetrahydropyran ring could be leveraged in materials science and industrial chemistry.

One potential avenue is its use as a fragrance ingredient. While many pyran-based fragrances are lactones (e.g., δ-undecalactone), the ether linkage in 3-hexyltetrahydro-2H-pyran could offer a different, potentially valuable, scent profile. echemi.com

Additionally, the tetrahydropyran moiety is a key intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. mdpi.com Investigating the reactivity of 3-hexyltetrahydro-2H-pyran and its potential to serve as a chiral building block could open up new synthetic pathways. Its application as a specialty solvent, a plasticizer, or a component in the formulation of biodegradable agrochemicals could also be explored, capitalizing on the properties of the pyran scaffold. researchgate.net The development of this simple, functionalized pyran could provide a versatile platform for innovation across various chemical industries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hexyltetrahydro-2H-pyran derivatives?

- Methodology : Synthesis typically involves etherification or nucleophilic substitution reactions. For example, hexyl groups can be introduced via alkylation of tetrahydro-2H-pyran precursors using hexyl halides under anhydrous conditions. Catalysts like BF₃·Et₂O or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate derivatives .

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Safety protocols for handling flammable reagents (e.g., hexyl halides) must align with GHS guidelines, including eye protection and ventilation .

Q. How can researchers characterize the purity and structural integrity of 3-hexyltetrahydro-2H-pyran?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., hexyl chain at C3). Compare chemical shifts with databases like NIST Chemistry WebBook .